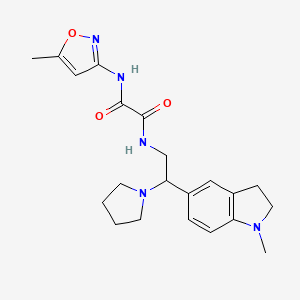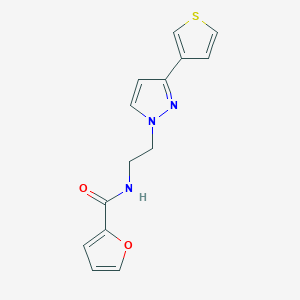![molecular formula C14H22N2O2 B2971825 N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide CAS No. 2411310-09-1](/img/structure/B2971825.png)
N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide, also known as NS309, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. NS309 is a small molecule that belongs to the class of compounds known as potassium channel openers. It has been shown to have a range of biological effects, including vasodilation, neuroprotection, and anti-inflammatory properties.
Mechanism of Action
N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide works by activating a specific type of potassium channel known as the large-conductance calcium-activated potassium channel (BKCa). This activation leads to the opening of the potassium channel, which results in the release of potassium ions from the cell. This process leads to vasodilation and other biological effects.
Biochemical and Physiological Effects:
N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide has a range of biochemical and physiological effects, including vasodilation, neuroprotection, and anti-inflammatory properties. It has been shown to have a protective effect on neurons, which may help to prevent or reduce the damage caused by neurological disorders. N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the brain and other tissues.
Advantages and Limitations for Lab Experiments
N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide has several advantages as a research tool, including its ability to selectively activate BKCa channels. This specificity allows researchers to study the effects of BKCa channel activation without affecting other ion channels or cellular processes. However, N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide also has some limitations as a research tool, including its complex synthesis process and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide. One area of interest is in the development of new therapeutic agents that target BKCa channels. Another potential direction is in the study of the effects of N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide on other tissues and organ systems, such as the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide and its potential applications in the treatment of neurological disorders.
Synthesis Methods
N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide is synthesized through a multi-step process that involves the reaction of several different chemical reagents. The final product is obtained through a purification process that involves recrystallization and chromatography. The synthesis of N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide is a complex and challenging process that requires a high degree of expertise and technical skill.
Scientific Research Applications
N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide has been extensively studied for its potential use in a range of scientific and medical applications. One of the most promising areas of research is in the treatment of neurological disorders, such as stroke and traumatic brain injury. N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide has been shown to have neuroprotective effects, which may help to prevent or reduce the damage caused by these conditions.
properties
IUPAC Name |
N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-4-13(17)15(2)7-8-16-11-14(12-16)5-9-18-10-6-14/h5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPMWIXDFJUJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CCN1CC2(C1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2971743.png)








![3-[Methyl-(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2971758.png)
![8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971759.png)


![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2971764.png)